molecular formula C7H4FN3O2 B15240209 3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylicacid

3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylicacid

Cat. No.: B15240209
M. Wt: 181.12 g/mol
InChI Key: UKSQEBPOZFEFGN-UHFFFAOYSA-N
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Description

3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and materials science. The presence of a fluorine atom at the 3-position and a carboxylic acid group at the 6-position of the pyrazolo[1,5-a]pyrimidine ring system imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of 3-aminopyrazole with a suitable 1,3-biselectrophilic compound. One common method involves the reaction of 3-aminopyrazole with ethyl 2-fluoroacetoacetate under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine ring system. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures (80-100°C) for several hours. The resulting intermediate is then hydrolyzed to yield 3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

Industrial Production Methods

Industrial production of 3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are critical for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.

    Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

    Materials Science: The compound’s unique photophysical properties make it suitable for use in the development of fluorescent probes and sensors for detecting metal ions and other analytes.

    Industrial Applications: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 3-position enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The carboxylic acid group at the 6-position further stabilizes the binding through additional hydrogen bonding and ionic interactions. These interactions lead to the modulation of the target’s activity, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Lacks the fluorine atom and carboxylic acid group, resulting in different chemical properties and biological activities.

    3-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.

    3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Contains a methyl group instead of fluorine, affecting its chemical behavior and biological interactions.

Uniqueness

3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects enhance the compound’s binding affinity to molecular targets and improve its stability and reactivity in various chemical reactions. The combination of the fluorine atom and carboxylic acid group makes this compound particularly valuable for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

3-fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C7H4FN3O2/c8-5-2-10-11-3-4(7(12)13)1-9-6(5)11/h1-3H,(H,12,13)

InChI Key

UKSQEBPOZFEFGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(C=NN21)F)C(=O)O

Origin of Product

United States

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